molecular formula C25H27N7O3 B2709907 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 920163-36-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2709907
CAS No.: 920163-36-6
M. Wt: 473.537
InChI Key: QZLBOMHMJLQBEP-UHFFFAOYSA-N
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C25H27N7O3 and its molecular weight is 473.537. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₂

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has shown potential in the following areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests a promising avenue for developing new anti-tubercular agents.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a related compound exhibited an IC50 value of 8.47 ± 0.18 µM against MCF-7 breast cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3. Neuroprotective Effects

Piperazine derivatives are known for their neuroprotective properties. The compound in focus may interact with adenosine receptors, which play a crucial role in neurodegenerative diseases like Alzheimer's and Parkinson's . These interactions could lead to potential therapeutic applications in treating such conditions.

Case Studies

Several studies have explored the biological effects of compounds related to or derived from the target compound:

Case Study 1: Anti-Tubercular Activity

A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, specific derivatives showed promising results with IC90 values indicating effective inhibition at low concentrations .

Case Study 2: Anticancer Screening

In a study assessing various triazole derivatives for anticancer activity, one derivative demonstrated significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells. This highlights the selective nature of these compounds in targeting cancer cells .

The mechanisms underlying the biological activities of the compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes or specific metabolic pathways.

Data Tables

Biological ActivityTargetIC50/IC90 ValuesReference
Anti-TubercularM. tuberculosisIC50: 1.35 - 2.18 μM
AnticancerMCF-7 CellsIC50: 8.47 ± 0.18 μM
NeuroprotectiveAdenosine Receptors-

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-34-20-9-8-19(14-21(20)35-2)15-22(33)30-10-12-31(13-11-30)24-23-25(27-17-26-24)32(29-28-23)16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBOMHMJLQBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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